Triisooctyl 4,4',4''-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)

Description

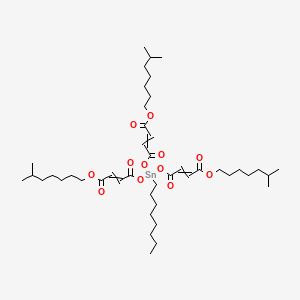

Triisooctyl 4,4',4''-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) (CAS: 60585-20-8) is a tin-based organometallic compound featuring a central octylstannylidyne core linked to three 4-oxoisocrotonate ester groups via oxygen bridges. The triisooctyl ester substituents enhance lipophilicity, making it suitable for applications requiring solubility in nonpolar matrices, such as polymer stabilizers or catalytic intermediates. Its structure combines a rigid tin-oxygen framework with flexible alkyl chains, balancing thermal stability and processability .

Properties

CAS No. |

84029-63-0 |

|---|---|

Molecular Formula |

C44H74O12Sn |

Molecular Weight |

913.8 g/mol |

IUPAC Name |

4-O-[bis[[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-(6-methylheptyl) but-2-enedioate |

InChI |

InChI=1S/3C12H20O4.C8H17.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-3-5-7-8-6-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |

InChI Key |

GNKIKVNIJGTIGD-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCC[Sn](OC(=O)C=CC(=O)OCCCCCC(C)C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) typically involves the reaction of octylstannylidyne with isooctyl alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the purification of reactants, precise control of reaction parameters such as temperature and pressure, and the use of advanced separation techniques to isolate the final product. The industrial production methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced to form simpler organotin compounds.

Substitution: The isooctyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) involves its interaction with molecular targets through coordination bonds. The tin atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate cellular processes by altering the structure and function of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound belongs to a family of stannylene-based tris(oxy) esters, where variations arise from:

- Alkyl chain length on the tin center (butyl, octyl, dodecyl).

- Substituent type (oxy vs. thio bridges).

- Branching (bis- vs. tris-oxy linkages).

Table 1: Comparative Analysis of Key Compounds

*Molecular formulas inferred from structural analogs in and .

Functional and Performance Differences

a) Thermal and Chemical Stability

- Octyl vs. Dodecyl Chains : Longer alkyl chains (e.g., dodecyl) increase molecular weight and lipophilicity, improving thermal stability but reducing solubility in polar solvents .

- Oxy vs. Thio Bridges : Thio (S) bridges enhance resistance to oxidation compared to oxy (O) bridges, making thio analogs preferable in high-temperature or redox-active environments .

b) Electronic and Solubility Properties

- In contrast, thio analogs may display stronger metal-coordination capabilities .

- Triisooctyl esters universally enhance solubility in organic solvents, but dodecyl-substituted variants (e.g., 64926-50-7) are less volatile, favoring long-term industrial use .

Biological Activity

Chemical Structure and Properties

Triisooctyl 4,4',4''-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is characterized by its organotin backbone, which is known for various biological interactions. The compound's structure includes multiple functional groups that can influence its solubility, reactivity, and biological interactions.

Structural Formula

Organotin compounds, including this specific triisooctyl derivative, exhibit a range of biological activities primarily through:

- Antimicrobial Activity : Organotins have been shown to possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes and interference with cellular metabolism.

- Anticancer Properties : Some studies suggest that organotin compounds can induce apoptosis in cancer cells. This is typically mediated through the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that triisooctyl derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported in the range of 50-100 µg/mL for effective strains .

- Cytotoxic Effects on Cancer Cells : Research indicated that triisooctyl organotin compounds showed cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) was found to be approximately 200 µg/mL for both cell lines, suggesting potential as a chemotherapeutic agent .

Biological Activity Data Table

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50-100 | |

| Antibacterial | Escherichia coli | 50-100 | |

| Cytotoxic | HeLa | 200 | |

| Cytotoxic | A549 | 200 |

Toxicological Considerations

While the biological activity of triisooctyl organotin compounds is noteworthy, it is essential to consider their toxicity profiles. Organotin compounds are generally associated with environmental persistence and potential toxicity to aquatic organisms. Regulatory agencies have raised concerns regarding their use due to bioaccumulation and endocrine-disrupting properties.

Environmental Impact

Organotin compounds can leach into water systems, affecting marine life. Studies have shown that exposure to organotins can lead to reproductive and developmental issues in aquatic organisms. Therefore, while exploring their therapeutic potential, it is crucial to balance efficacy with environmental safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.